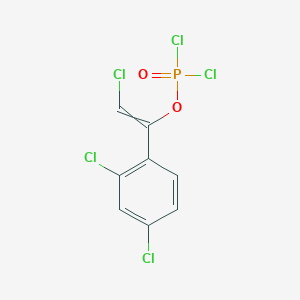
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is an organophosphorus compound characterized by the presence of a phosphorodichloridate group attached to a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate typically involves the reaction of 2,4-dichlorophenylacetylene with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer chlorine atoms.
Substitution: Substituted products with different functional groups replacing chlorine atoms.
Scientific Research Applications
2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
- 2-Chloro-1-(2,4-dichlorophenyl)ethanone
- 2-Chlorophenyl phosphorodichloridate
- 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene
Comparison: 2-Chloro-1-(2,4-dichlorophenyl)ethenyl phosphorodichloridate is unique due to its specific structure, which combines a phosphorodichloridate group with a 2-chloro-1-(2,4-dichlorophenyl)ethenyl moiety. This structural combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, 2-Chloro-1-(2,4-dichlorophenyl)ethanone lacks the phosphorodichloridate group, resulting in different reactivity and applications.
Properties
CAS No. |
52418-01-6 |
|---|---|
Molecular Formula |
C8H4Cl5O2P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
2,4-dichloro-1-(2-chloro-1-dichlorophosphoryloxyethenyl)benzene |
InChI |
InChI=1S/C8H4Cl5O2P/c9-4-8(15-16(12,13)14)6-2-1-5(10)3-7(6)11/h1-4H |
InChI Key |
SEADWJGGKMFUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CCl)OP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




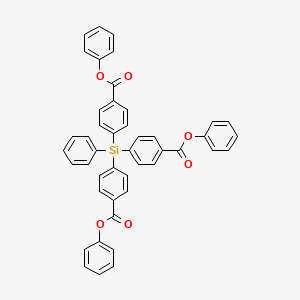


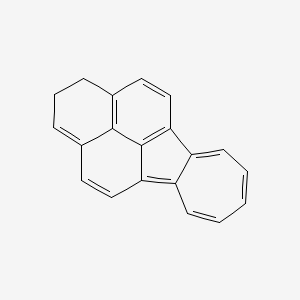
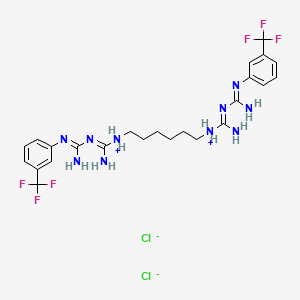
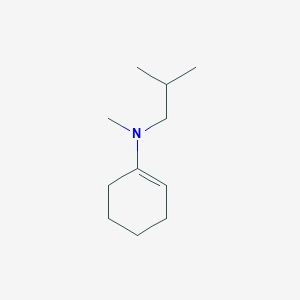
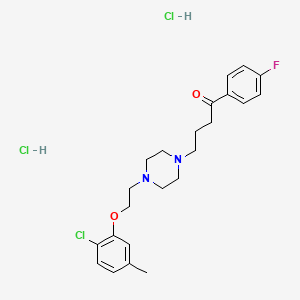
![2,2'-[(2-Ethylhexyl)imino]diethanol](/img/structure/B14649993.png)

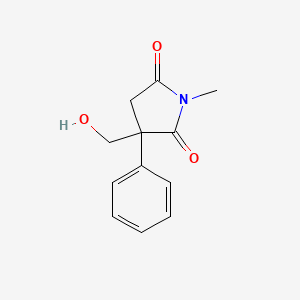
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)
